molecular formula C20H17ClF3N3OS B2972288 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-84-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2972288
CAS No.: 851131-84-5
M. Wt: 439.88
InChI Key: ZJDSCDZKROWSIS-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group and a 1-(3,5-dimethylphenyl)-imidazole sulfanyl moiety.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3OS/c1-12-7-13(2)9-15(8-12)27-6-5-25-19(27)29-11-18(28)26-17-10-14(20(22,23)24)3-4-16(17)21/h3-10H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDSCDZKROWSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of 3,5-dimethylbenzaldehyde with glyoxal and ammonium acetate.

    Introduction of the sulfanyl group: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with the chloro-trifluoromethylphenyl group: The final step involves coupling the intermediate with 2-chloro-5-(trifluoromethyl)phenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to metal ions, influencing enzymatic activities. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name Core Structure Differences Key Substituents
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole ring, sulfanyl linker 3,5-dimethylphenyl (electron-donating), Cl, CF₃ (electron-withdrawing)
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) Indole ring, sulfonamide linker 4-chlorobenzoyl, 5-methoxy, bis(trifluoromethyl)phenyl (enhanced lipophilicity)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Thiadiazole ring, dual sulfanyl linkers 4-methoxybenzyl (polar group), Cl, CF₃
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole ring 2-methyl-5-nitro (electron-deficient), 2-chlorophenyl
Hydroxyacetamide-triazole derivatives (FP1-12) Triazole ring, hydroxyacetamide Varied aryl/methylidene groups, hydroxyl (polar functional group)

Physicochemical Properties

Property Original Compound Compound 41 Thiadiazole Analog Nitroimidazole Analog
Molecular Weight (g/mol) ~450 (estimated) 594.93 543.99 310.72
LogP (Predicted) ~4.2 (highly lipophilic) ~5.1 ~3.8 ~2.5
Solubility Low (organic solvents) Moderate (ACN/H₂O) Low (lipophilic core) Moderate (polar nitro group)

Research Findings

  • Electron-Withdrawing Groups : The CF₃ and Cl groups in the original compound enhance membrane permeability but may reduce aqueous solubility compared to analogs with methoxy or hydroxyl groups .
  • Heterocyclic Influence : Imidazole and thiadiazole rings improve binding to enzymatic active sites, while triazole derivatives favor DNA interaction .
  • Synthetic Challenges : Lower yields (e.g., 37% for Compound 41) are common in sulfonamide/acetamide couplings due to steric hindrance .

Notes

Data Limitations : Direct biological data for the original compound are absent; inferences are drawn from structural analogs.

Synthesis Variability : Yields depend on purification methods (e.g., HPLC in Compound 41 vs. recrystallization in nitroimidazole analogs) .

Therapeutic Potential: The original compound’s imidazole-sulfanyl scaffold suggests promise for kinase or protease inhibition, warranting further in vitro testing.

Biological Activity

The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a chloro-trifluoromethyl phenyl group, an imidazole moiety, and a sulfanyl acetamide framework. Its molecular formula is C16H15ClF3N2SC_{16}H_{15}ClF_3N_2S, with a molecular weight of approximately 363.82 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing imidazole and thiazole rings have demonstrated cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were found to be in the range of 1.61 to 1.98 µg/mL, suggesting potent anticancer activity (MDPI) .

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Molecular dynamics simulations have shown that such compounds interact with proteins primarily through hydrophobic contacts, which may disrupt critical signaling pathways involved in cancer cell survival.

Antimicrobial Activity

In addition to its antitumor potential, the compound has also been assessed for antimicrobial properties. Research indicates that derivatives with similar functional groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A separate study utilized the dilution method to assess the antibacterial activity of related compounds. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups has been correlated with enhanced activity:

  • Chloro and trifluoromethyl groups : Contribute to improved lipophilicity and cellular uptake.
  • Imidazole ring : Essential for interaction with biological targets.
  • Sulfanyl acetamide linkage : Plays a role in enhancing stability and solubility.

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